
Texas Red-methacrylate
Overview
Description
Texas Red-methacrylate is a compound that combines the fluorescent dye Texas Red with a methacrylate group. Texas Red is a red-emitting dye used extensively in fluorescence microscopy, flow cytometry, and molecular biology due to its bright signal and photostability . The methacrylate group allows for polymerization, making this compound useful in various applications, including labeling and imaging in biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Texas Red-methacrylate involves the conjugation of Texas Red dye with a methacrylate group. This can be achieved through a reaction between Texas Red sulfonyl chloride and a methacrylate compound in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Texas Red-methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows for radical polymerization, forming polymers that can be used in various applications.
Substitution Reactions: The sulfonyl chloride group in Texas Red can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as 2,2’-azobisisobutyronitrile (AIBN) are commonly used in the polymerization of methacrylates.
Substitution Reactions: Bases like triethylamine are used to facilitate nucleophilic substitution reactions.
Major Products:
Scientific Research Applications
Fluorescent Labeling and Imaging
Texas Red-methacrylate is primarily known for its use as a fluorescent label in microscopy and imaging techniques. Its bright fluorescence, with an excitation wavelength of approximately 594 nm and emission at 616 nm, makes it ideal for:
- Cell Imaging : Texas Red is commonly conjugated to biomolecules such as antibodies or dextran for tracking cellular processes in live cells. For example, Texas Red-labeled dextrans are used to study cellular uptake mechanisms and intracellular trafficking due to their excellent water solubility and low toxicity .
- Histological Studies : In tissue samples, this compound can be used to visualize specific cell types or structures, aiding in the diagnosis of diseases or the study of tissue architecture .
Drug Delivery Systems
The incorporation of this compound into drug delivery systems has garnered significant interest. Its fluorescent properties allow researchers to monitor the release and distribution of therapeutic agents. Key applications include:
- Hydrogels for Controlled Release : this compound is often used in hydrogels designed for sustained drug release. These hydrogels can encapsulate drugs and provide controlled release profiles while allowing for real-time monitoring through fluorescence imaging .
- Targeted Delivery : By conjugating Texas Red to drug carriers, researchers can track the location and efficacy of drug delivery systems in vivo. This application is particularly relevant in cancer therapy, where targeted delivery can enhance therapeutic effects while minimizing side effects .
Material Science Applications
This compound is also utilized in the synthesis of advanced materials with specific properties:
- Polymer Composites : The dye can be incorporated into polymer matrices to create composites with enhanced optical properties. These materials are useful in various applications, including sensors and optoelectronic devices .
- Biocompatible Materials : this compound-modified polymers are being explored for use in biomedical applications due to their biocompatibility and ability to facilitate cell adhesion and proliferation. For instance, methacrylated pectin has shown promise as a scaffold for tissue engineering applications, promoting cell growth while allowing for fluorescence-based monitoring .
Case Study 1: Cellular Uptake Studies
In a study examining the cellular uptake of Texas Red-labeled dextrans, researchers demonstrated that different molecular weights of dextran influenced the rate of uptake in various cell types. The results indicated that lower molecular weight dextrans were taken up more rapidly by cells, highlighting the importance of molecular design in drug delivery systems .
Case Study 2: Hydrogel Drug Delivery
A research team developed a hydrogel incorporating this compound for sustained antibiotic release. The study showed that the hydrogel could maintain therapeutic levels of the antibiotic over extended periods while allowing for fluorescence-based monitoring of drug release dynamics .
Mechanism of Action
The mechanism of action of Texas Red-methacrylate involves its ability to fluoresce when exposed to specific wavelengths of light. The methacrylate group allows for polymerization, enabling the compound to be incorporated into various materials. The fluorescent properties of Texas Red are due to its ability to absorb light at a specific wavelength and emit light at a longer wavelength . This property is utilized in imaging and detection applications, where the emitted light is used to visualize and quantify target molecules .
Comparison with Similar Compounds
Texas Red-X succinimidyl ester: A derivative of Texas Red with an additional spacer for improved conjugation.
Alexa Fluor 594: A dye with similar spectral properties and quantum yield to Texas Red but with greater photostability.
Uniqueness: Texas Red-methacrylate is unique due to its combination of fluorescent properties and polymerizable methacrylate group. This allows for the creation of fluorescent polymers with a wide range of applications in imaging and detection .
By combining the bright fluorescence of Texas Red with the versatile methacrylate group, this compound stands out as a valuable tool in scientific research and industrial applications.
Biological Activity
Texas Red-methacrylate is a derivative of the Texas Red dye, commonly used in various biological applications, particularly in the field of fluorescence microscopy and cellular imaging. This article explores its biological activity, focusing on its interactions with cells, cytotoxicity, and potential applications in biomedical research.
Chemical Structure and Properties
Texas Red is a bright red-fluorescent dye that exhibits strong absorption and emission properties, making it suitable for labeling proteins and other biomolecules. The methacrylate derivative allows for polymerization, enabling its incorporation into various polymeric systems. This modification enhances its utility in creating fluorescently labeled materials for biological applications.
Cellular Uptake and Localization
Research has demonstrated that this compound can be effectively internalized by cells through endocytosis. A study involving BHK-21 cells showed that Texas Red-labeled nanoparticles co-localized with latex beads within the cytoplasm, indicating successful uptake (Fig. 1) . This uptake was visualized using fluorescence microscopy, which highlighted the accumulation of fluorescent particles around the nucleus.
Time (h) | Fluorescence Intensity | Cell Viability (%) |
---|---|---|
0 | Baseline | 100 |
24 | Increased | 85 |
48 | Decreased | 70 |
72 | Significantly decreased | 50 |
Table 1: Effects of this compound on cell viability over time.
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using the MTT assay. The results indicated a dose-dependent reduction in cell viability, with significant decreases observed at higher concentrations (200 µg/mL) over extended exposure times (up to 72 hours) . The mechanism of cytotoxicity appears to be linked to increased levels of reactive oxygen species (ROS), which were measured alongside ATP levels in treated cells.
- Reactive Oxygen Species (ROS): An increase in ROS was noted in cells exposed to this compound, suggesting oxidative stress as a contributing factor to cytotoxicity .
- ATP Levels: A significant drop in ATP levels was observed, correlating with the increased concentration of this compound nanoparticles .
Study on Polymer Nanoparticles
A study published in Nature investigated the interactions between poly(methyl methacrylate) (PMMA) nanoparticles functionalized with Texas Red and BHK-21 cells. The findings revealed that while the nanoparticles were effectively taken up by the cells, they also induced a notable decrease in ATP production and increased ROS levels, highlighting their potential cytotoxic effects .
Fluorescence Imaging Applications
This compound has been employed in various imaging studies to visualize cellular components. For example, conjugation of Texas Red to phalloidin allowed researchers to observe actin filaments within cells under fluorescence microscopy. This application underscores the utility of this compound not only as a labeling agent but also as a tool for studying cellular dynamics .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing Texas Red-methacrylate, and how should researchers validate purity?
- Methodological Answer : this compound (CAS 386229-75-0) should be analyzed using UV-Vis spectroscopy (absorption peak ~590 nm) and fluorescence emission spectroscopy (emission ~615 nm) to confirm its photophysical properties . For purity validation, high-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase is recommended. Mass spectrometry (MS) can further verify molecular weight (expected m/z ~543.6 for the free acid form). Cross-reference with literature-reported spectral data to resolve discrepancies, and include baseline controls to rule out solvent or impurity interference .
Q. How should this compound be integrated into polymer matrices for fluorescence imaging studies?
- Answer : Incorporate the dye during free-radical polymerization of methacrylate-based hydrogels or resins. Optimize the monomer-to-dye ratio (typically 1:100–1:500 mol/mol) to balance fluorescence intensity and matrix stability. Post-polymerization, validate dye retention via fluorescence microscopy and leaching tests (e.g., soak polymers in PBS for 24h and measure supernatant fluorescence). Use confocal microscopy to confirm uniform distribution .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Follow standard chemical safety practices: use nitrile gloves, lab coats, and eye protection. Work in a fume hood to minimize inhalation risks. Store the compound at –20°C in desiccated, light-protected vials. Dispose of waste via approved organic solvent disposal protocols, as per institutional guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported quantum yields or photostability of this compound across studies?
- Answer : Contradictions often arise from solvent polarity, pH variations, or excitation intensity differences. Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C, and consistent laser power). Use a reference dye (e.g., Rhodamine B) for normalization. Review methodologies from conflicting studies: ensure proper instrument calibration and exclusion of oxygen (a known quencher) . For meta-analyses, apply quality criteria such as explicit disease/compound definitions and reproducibility scores (e.g., ≥8/12 on a study quality scale) .
Q. What strategies optimize this compound’s labeling efficiency in live-cell imaging without cytotoxicity?
- Answer : Pre-test dye concentrations (0.1–10 µM) using viability assays (e.g., MTT or Calcein-AM). Use pulse-chase labeling (short incubation followed by washout) to reduce background noise. For intracellular targeting, conjugate this compound to cell-penetrating peptides (CPPs) or encapsulate in biocompatible nanoparticles. Validate specificity via knock-down/control experiments .
Q. How should researchers design experiments to analyze this compound’s environmental stability in aqueous vs. organic matrices?
- Answer : Conduct accelerated degradation studies: expose the compound to UV light (365 nm), varying temperatures (4–37°C), and pH levels (3–10). Monitor fluorescence decay over time (0–72h) using plate readers. Compare degradation kinetics in PBS (aqueous) vs. DMSO (organic) using Arrhenius models. Include mass spectrometry to identify breakdown products .
Q. Data Analysis & Reporting Guidelines
Q. What statistical approaches are recommended for analyzing dose-dependent fluorescence signals in this compound experiments?
- Answer : Use non-linear regression (e.g., Hill equation) to model dose-response curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For imaging data, quantify fluorescence intensity per cell using software like ImageJ or FIJI, and normalize to background regions. Report confidence intervals (95% CI) and effect sizes to enhance reproducibility .
Q. How can researchers integrate this compound data with orthogonal techniques (e.g., FRET or Raman spectroscopy)?
- Answer : For FRET, pair this compound (acceptor) with a compatible donor (e.g., Cy3). Validate energy transfer via acceptor photobleaching and calculate Förster radii. For Raman, correlate fluorescence signals with spectral fingerprints of methacrylate polymers. Use multivariate analysis (e.g., PCA) to identify co-localization patterns .
Q. Tables for Key Parameters
Properties
IUPAC Name |
5-[2-(2-methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39N3O8S2/c1-22(2)37(41)47-18-13-38-49(42,43)25-11-12-26(31(21-25)50(44,45)46)32-29-19-23-7-3-14-39-16-5-9-27(33(23)39)35(29)48-36-28-10-6-17-40-15-4-8-24(34(28)40)20-30(32)36/h11-12,19-21,38H,1,3-10,13-18H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHEKLPCWRVCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39N3O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858445 | |
Record name | 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386229-75-0 | |
Record name | 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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